molecular formula C18H16O4 B12881812 (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol

(Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol

Cat. No.: B12881812
M. Wt: 296.3 g/mol
InChI Key: AFRPSMUTJSFLBY-ARJAWSKDSA-N
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Description

(Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a styryl group substituted with methoxy groups at positions 3 and 5, and a hydroxyl group at position 7 of the benzofuran ring. Compounds like this are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction or Wittig reaction, using suitable styrene derivatives.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the styryl group or other functional groups, leading to various reduced products.

    Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield saturated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: The compound and its derivatives may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-(3,5-Dimethoxystyryl)benzofuran-7-ol: can be compared with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-1-benzofuran-7-ol

InChI

InChI=1S/C18H16O4/c1-20-15-8-13(9-16(11-15)21-2)4-3-12-7-14-5-6-22-18(14)17(19)10-12/h3-11,19H,1-2H3/b4-3-

InChI Key

AFRPSMUTJSFLBY-ARJAWSKDSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C\C2=CC(=C3C(=C2)C=CO3)O)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC(=C3C(=C2)C=CO3)O)OC

Origin of Product

United States

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